4-Fluoro-2-(trifluoromethyl)phenylacetonitrile
Overview
Description
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H5F4N and a molecular weight of 203.14 g/mol . It is a fluorinated aromatic nitrile, characterized by the presence of both fluoro and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group. This compound is used in various chemical synthesis processes and has applications in different fields of scientific research.
Preparation Methods
The synthesis of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and trifluoromethyl iodide.
Industrial Production: Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the fluoro or trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The nitrile group can be reduced to an amine or oxidized to a carboxylic acid, depending on the reagents and conditions used.
Common Reagents and Conditions: Common reagents used in these reactions include lithium aluminum hydride for reduction and potassium permanganate for oxidation.
Major Products: The major products formed from these reactions include substituted phenylacetonitriles, amines, and carboxylic acids.
Scientific Research Applications
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes and receptors. The presence of fluoro and trifluoromethyl groups enhances its binding affinity and specificity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The nitrile group can also participate in hydrogen bonding and other interactions, contributing to its overall mechanism of action .
Comparison with Similar Compounds
4-Fluoro-2-(trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:
4-Fluorobenzonitrile: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
2-(Trifluoromethyl)benzonitrile: Lacks the fluoro group, leading to variations in its chemical behavior and applications.
4-Chloro-2-(trifluoromethyl)phenylacetonitrile: Contains a chloro group instead of a fluoro group, affecting its reactivity and interactions.
The uniqueness of this compound lies in the combination of fluoro and trifluoromethyl groups, which impart distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-[4-fluoro-2-(trifluoromethyl)phenyl]acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c10-7-2-1-6(3-4-14)8(5-7)9(11,12)13/h1-2,5H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIAVOXEDRIPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372173 | |
Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80141-94-2 | |
Record name | 4-Fluoro-2-(trifluoromethyl)benzeneacetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80141-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-(trifluoromethyl)phenylacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 80141-94-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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